

An In-depth Technical Guide to 3-(3-hydroxybutoxy)butan-1-ol

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Compound of Interest

Compound Name: 1-Butanol, 3-(3-hydroxybutoxy)-

Cat. No.: B3192833

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Chemical Identity and Nomenclature

This technical guide provides a comprehensive overview of the chemical compound "1-Butanol, 3-(3-hydroxybutoxy)-".

IUPAC Name: 4-(4-hydroxybutan-2-yloxy)butan-2-ol[1]

CAS Number: 65849-81-2[1]

Molecular Formula: C₈H₁₈O₃[1]

Synonyms:

- 3-(3-hydroxybutoxy)-1-butanol[1]
- 3-(3-Hydroxybutoxy)butan-1-ol[1]
- 1,3'-Dimethyl-3,3'-dihydrodipropyl ether[1]
- AI3-28420[1]
- EINECS 265-946-0[1]
- NS00087969[1]

- RefChem:430874[1]

Physicochemical Properties

A summary of the known and computed physicochemical properties of 3-(3-hydroxybutoxy)butan-1-ol is presented in the table below. Experimental data for this specific compound is limited; therefore, some properties are based on computational models or data from structurally similar compounds.

Property	Value	Source
Molecular Weight	162.23 g/mol	PubChem[1]
Boiling Point	Estimated: ~254.2 °C at 760 mmHg	ChemSrc (for isomer 3-(3-hydroxybutan-2-yloxy)butan-2-ol)[2]
Density	Estimated: ~0.992 g/cm ³	ChemSrc (for isomer 3-(3-hydroxybutan-2-yloxy)butan-2-ol)[2]
Refractive Index	Estimated: ~1.447	ChemSrc (for isomer 3-(3-hydroxybutan-2-yloxy)butan-2-ol)[2]
XLogP3-AA (Computed)	0.3	PubChem[1]
Hydrogen Bond Donor Count (Computed)	2	PubChem
Hydrogen Bond Acceptor Count (Computed)	3	PubChem
Rotatable Bond Count (Computed)	6	PubChem

Synthesis Methodology

A detailed experimental protocol for the synthesis of 3-(3-hydroxybutoxy)-1-butanol is outlined below, based on the process described in patent GB2142623B.

Experimental Protocol: Synthesis of 3-(3-hydroxybutoxy)-1-butanol

Objective: To synthesize 3-(3-hydroxybutoxy)-1-butanol through the acid-catalyzed dimerization of 1,3-butanediol.

Materials:

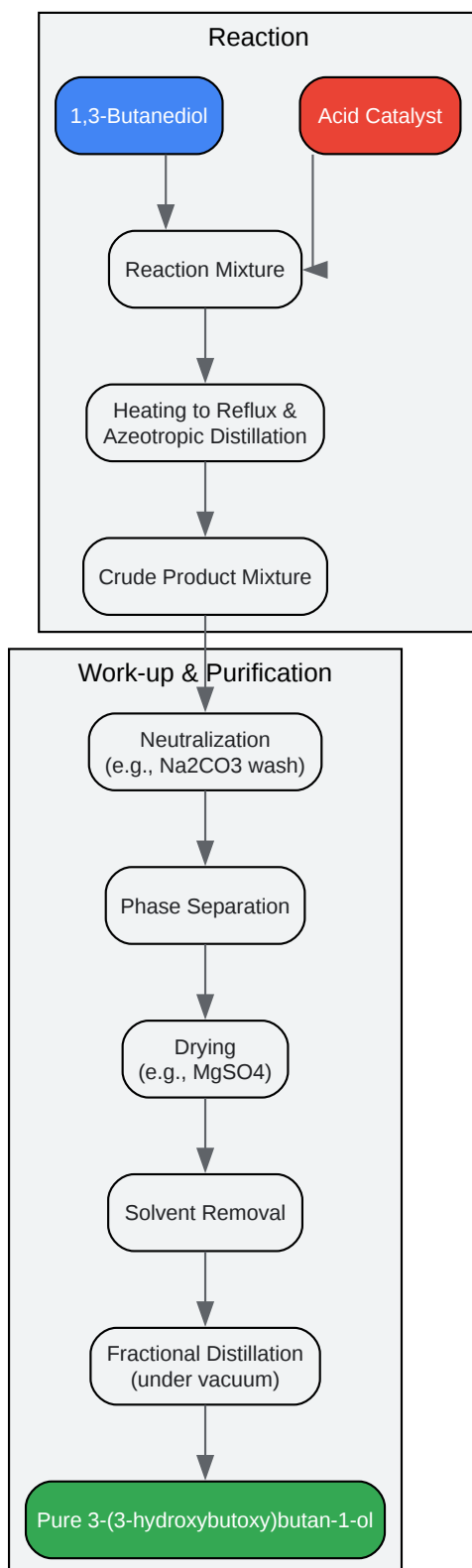
- 1,3-Butanediol
- Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
- Inert solvent (e.g., toluene, xylene)
- Neutralizing agent (e.g., sodium carbonate solution)
- Drying agent (e.g., anhydrous magnesium sulfate)

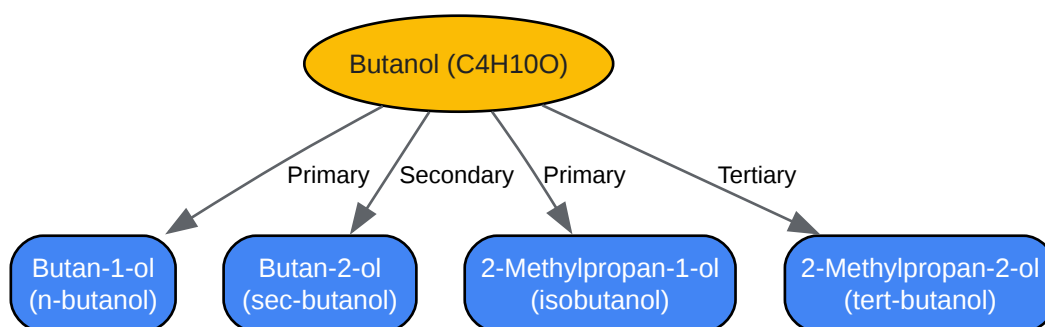
Procedure:

- **Reaction Setup:** A mixture of 1,3-butanediol and a catalytic amount of a strong acid is prepared in an inert solvent. The reaction is equipped with a distillation apparatus to remove the water formed during the reaction.
- **Dehydration Reaction:** The mixture is heated to reflux. The etherification reaction proceeds via the dehydration of two molecules of 1,3-butanediol. The water produced is continuously removed by azeotropic distillation with the inert solvent.
- **Reaction Monitoring:** The progress of the reaction is monitored by analyzing the amount of water collected and/or by chromatographic techniques (e.g., Gas Chromatography) to determine the consumption of the starting material and the formation of the product.
- **Work-up:** Upon completion of the reaction, the mixture is cooled to room temperature. The acidic catalyst is neutralized by washing with an aqueous solution of a weak base, such as sodium carbonate.

- Purification: The organic layer is separated, washed with water, and dried over an anhydrous drying agent like magnesium sulfate. The solvent is then removed by distillation. The crude product is purified by fractional distillation under reduced pressure to yield pure 3-(3-hydroxybutoxy)-1-butanol.

Synthesis Workflow Diagram





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References

- 1. GB2142623B - 3-(3-hydroxybutoxy)-1-butanol and its method of preparation - Google Patents [patents.google.com]
- 2. GB2142623B - 3-(3-hydroxybutoxy)-1-butanol and its method of preparation - Google Patents [patents.google.com]
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